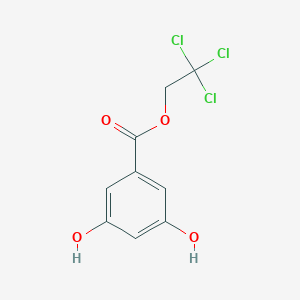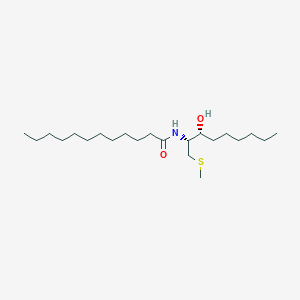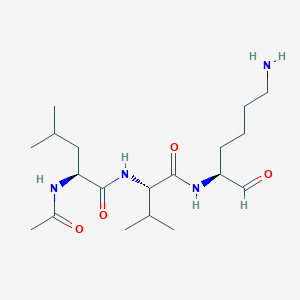
乙酰-亮氨酸-缬氨酸-赖氨酸-醛
描述
科学研究应用
AC-Leu-val-lys-aldehyde has a wide range of scientific research applications:
Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protease inhibition, particularly cathepsin B, to understand its role in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where cathepsin B is implicated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of diagnostic tools and assays for detecting protease activity.
作用机制
Target of Action
AC-Leu-Val-Lys-Aldehyde is a potent inhibitor of cathepsin B , a lysosomal cysteine protease . Cathepsin B plays a crucial role in protein degradation and turnover, and its dysregulation is associated with various pathological conditions.
Mode of Action
AC-Leu-Val-Lys-Aldehyde interacts with cathepsin B, inhibiting its proteolytic activity. The compound binds to the active site of the enzyme, preventing it from cleaving its substrates .
Biochemical Pathways
The inhibition of cathepsin B by AC-Leu-Val-Lys-Aldehyde affects various biochemical pathways. One notable pathway is the autophagy-lysosome pathway, where cathepsin B is involved in the degradation of autophagosomes. The inhibition of cathepsin B leads to the accumulation of LC3-II, a marker of autophagosomes .
Result of Action
The inhibition of cathepsin B by AC-Leu-Val-Lys-Aldehyde has significant cellular effects. It has been shown to reduce cell death induced by quinolinic acid, a neurotoxin . This suggests potential neuroprotective effects of the compound.
生化分析
Biochemical Properties
AC-Leu-val-lys-aldehyde plays a crucial role in biochemical reactions, particularly as an inhibitor of cathepsin B . Cathepsin B is a protease enzyme involved in protein degradation, and the inhibition of this enzyme by AC-Leu-val-lys-aldehyde can impact various biochemical processes.
Cellular Effects
The effects of AC-Leu-val-lys-aldehyde on cells are significant. It reduces quinolinic acid-induced striatal cell death, suggesting a protective role against cellular damage . This compound also influences cell function by causing the accumulation of LC3-II, a marker of autophagy .
Molecular Mechanism
At the molecular level, AC-Leu-val-lys-aldehyde exerts its effects primarily through the inhibition of cathepsin B . By binding to this enzyme, it prevents the breakdown of proteins, leading to an accumulation of LC3-II and a reduction in cell death .
Temporal Effects in Laboratory Settings
Its ability to reduce cell death and induce LC3-II accumulation suggests potential long-term impacts on cellular function .
Metabolic Pathways
AC-Leu-val-lys-aldehyde is involved in the metabolic pathway related to protein degradation, where it interacts with the enzyme cathepsin B . Its inhibitory effect on this enzyme could potentially impact metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-Leu-val-lys-aldehyde typically involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of AC-Leu-val-lys-aldehyde follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反应分析
Types of Reactions
AC-Leu-val-lys-aldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes with primary amines or hydroxylamine, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Primary amines, hydroxylamine
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Imines, oximes
相似化合物的比较
AC-Leu-val-lys-aldehyde is unique in its high potency as a cathepsin B inhibitor, with an inhibitory concentration (IC50) of 4 nM . Similar compounds include:
Leupeptin: Another cathepsin B inhibitor but with a higher IC50 value of 0.31 µM.
E-64: A cysteine protease inhibitor with broader specificity but less potency compared to AC-Leu-val-lys-aldehyde.
Pepstatin A: An inhibitor of aspartic proteases, not specific to cathepsin B.
AC-Leu-val-lys-aldehyde stands out due to its specificity and potency in inhibiting cathepsin B, making it a valuable tool in research and potential therapeutic applications.
属性
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N4O4/c1-12(2)10-16(21-14(5)25)18(26)23-17(13(3)4)19(27)22-15(11-24)8-6-7-9-20/h11-13,15-17H,6-10,20H2,1-5H3,(H,21,25)(H,22,27)(H,23,26)/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTJZKCAGFGFNW-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions Ac-Leu-Val-Lys-aldehyde as a potent inhibitor of cysteine proteases, particularly those belonging to the cathepsin B subfamily. How does this compound interact with its target cysteine protease, and what are the downstream effects of this inhibition in the context of Philasterides dicentrarchi?
A1: Ac-Leu-Val-Lys-aldehyde is a peptide-based inhibitor that forms a covalent bond with the active site cysteine residue of cysteine proteases, particularly those with a preference for substrates containing leucine, valine, and lysine in their structure, like cathepsin B. [] This interaction effectively blocks the protease's active site, preventing it from cleaving its natural substrates.
- Reduced gelatinolytic activity: This suggests that the parasite secretes cysteine proteases that can break down gelatin, a protein often used as a model substrate for proteolytic activity. []
- Inhibition of collagen and hemoglobin degradation: This finding points towards the role of cysteine proteases in the parasite's ability to invade host tissues (collagen degradation) and acquire nutrients (hemoglobin degradation). []
- Decreased histolytic activity: The reduced damage to turbot fibroblast monolayers in the presence of the inhibitor emphasizes the importance of secreted cysteine proteases in the parasite's ability to damage host cells. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



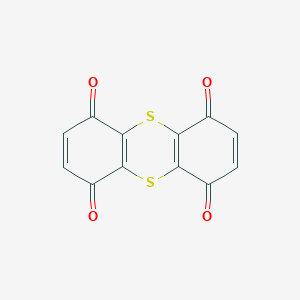
![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)
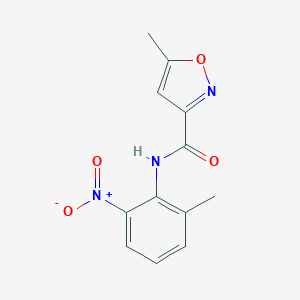
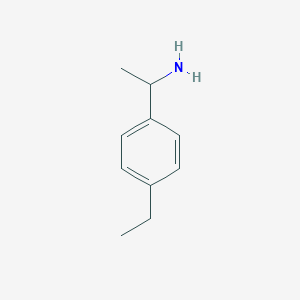
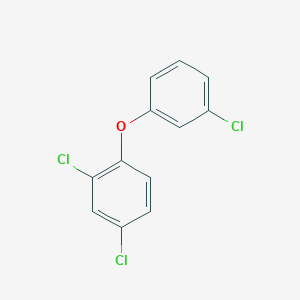
![2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B116104.png)
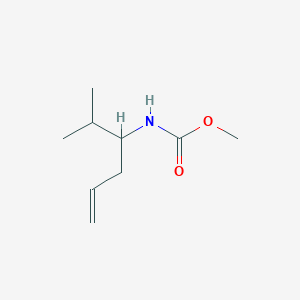


![propan-2-amine;2,3,5,6-tetrakis[(E)-prop-1-enyl]benzenesulfonic acid](/img/structure/B116112.png)
